2,3-Dimercapto-1-propanesulfonic acid

Catalog No.
S568697
CAS No.
74-61-3
M.F
C3H8O3S3
M. Wt
188.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimercapto-1-propanesulfonic acid

CAS Number

74-61-3

Product Name

2,3-Dimercapto-1-propanesulfonic acid

IUPAC Name

2,3-bis(sulfanyl)propane-1-sulfonic acid

Molecular Formula

C3H8O3S3

Molecular Weight

188.3 g/mol

InChI

InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)

InChI Key

JLVSRWOIZZXQAD-UHFFFAOYSA-N

SMILES

C(C(CS(=O)(=O)O)S)S

Synonyms

1-Sodium Sulfonate, 2,3-Dimercaptopropane, 2,3 Dimercapto 1 propanesulfonic Acid, 2,3 Dimercaptopropane 1 Sodium Sulfonate, 2,3 Dimercaptopropane 1 sulfonate Sodium, 2,3 Dimercaptopropanesulfonic Acid, 2,3-Dimercapto-1-propanesulfonic Acid, 2,3-Dimercaptopropane 1-Sodium Sulfonate, 2,3-Dimercaptopropane Sulfonate, Sodium, 2,3-Dimercaptopropane-1-sulfonate Sodium, 2,3-Dimercaptopropanesulfonic Acid, 2,3-Dithiopropanesulfate, Sodium, Dimaval, DMPS, DMPS Heyl, DMPS-Heyl, Mercuval, Sodium 2,3-Dimercaptopropane Sulfonate, Sodium 2,3-Dithiopropanesulfate, Unithiol, Unitiol

Canonical SMILES

C(C(CS(=O)(=O)O)S)S

Description

2,3-disulfanylpropane-1-sulfonic acid is an alkanesulfonic acid that is propane-1-sulfonic acid substituted by sulfanyl groups at positions 2 and 3. It is an alkanesulfonic acid and a dithiol.
A chelating agent used as an antidote to heavy metal poisoning.

2,3-Dimercapto-1-propanesulfonic acid is a water-soluble chelating agent that is primarily used for the treatment of heavy metal poisoning, particularly from arsenic and mercury. It is structurally characterized by the presence of two thiol groups (-SH) and a sulfonic acid group (-SO₃H), which enable it to form stable complexes with various heavy metals, facilitating their excretion from the body. The compound is also known as Unithiol in its sodium salt form and has been recognized for its potential therapeutic applications due to its lower toxicity compared to other chelators like dimercaprol .

, primarily through its thiol groups. These groups can donate electrons to form stable complexes with metal ions. The general reaction can be represented as:

Metaln++2 3 Dimercapto 1 propanesulfonic acidComplex\text{Metal}^{n+}+\text{2 3 Dimercapto 1 propanesulfonic acid}\rightarrow \text{Complex}

This reaction showcases the ability of the compound to bind with heavy metals such as mercury (Hg) and arsenic (As), thereby reducing their toxicity and aiding in their removal from biological systems .

The synthesis of 2,3-Dimercapto-1-propanesulfonic acid was first reported in 1956 by V. E. Petrunkin. The method involves the reaction of 2-hydroxypropane-1-sulfonic acid with a thiol reagent under controlled conditions to yield the desired product. The detailed synthetic pathway typically includes steps for purifying the resulting compound to ensure its efficacy as a chelating agent .

The primary applications of 2,3-Dimercapto-1-propanesulfonic acid include:

  • Heavy Metal Detoxification: It is used clinically for treating arsenic and mercury poisoning.
  • Research: It serves as a model compound in studies related to metal ion interactions and chelation therapy.
  • Potential Use in Snakebite Treatment: Recent studies suggest it may mitigate hemotoxic effects from snake venoms when administered promptly after exposure .

Several compounds exhibit similar chelating properties to 2,3-Dimercapto-1-propanesulfonic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsPrimary UseToxicity Level
DimercaprolContains one thiol groupTreatment for heavy metal poisoningHigher toxicity
Ethylenediaminetetraacetic acid (EDTA)Contains multiple amine groupsChelation of lead and other metalsModerate toxicity
N-acetylcysteineContains one thiol groupAntioxidant; mucolytic agentLow toxicity
2,3-Dimercapto-1-propanesulfonic acidTwo thiol groups; sulfonateChelation for arsenic and mercuryLower toxicity

2,3-Dimercapto-1-propanesulfonic acid stands out due to its dual thiol functionality and sulfonate group, making it particularly effective for specific heavy metals while being less toxic than alternatives like dimercaprol .

XLogP3

-0.2

Related CAS

4076-02-2 (Parent)

Other CAS

74-61-3

Wikipedia

2,3-dimercapto-1-propanesulfonic acid

Dates

Modify: 2023-07-20

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